molecular formula C19H29NO6 B1390141 Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate CAS No. 1012067-93-4

Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate

Cat. No.: B1390141
CAS No.: 1012067-93-4
M. Wt: 367.4 g/mol
InChI Key: TZALXVPCJMHBGP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate (CAS: 1012067-93-4) is a benzoate ester derivative with the molecular formula C₁₉H₂₉NO₆ and a molecular weight of 367.442 g/mol. Its structure features a 2-amino group, a 4-methoxy substituent, and a 7-ethoxy-7-oxoheptyloxy chain at the 5-position of the benzoate core . The compound is registered under ChemSpider ID 28535201 and MDL MFCD16877548, indicating its use in specialized chemical research, likely in medicinal chemistry or materials science due to its multifunctional substituents.

Properties

IUPAC Name

ethyl 2-amino-5-(7-ethoxy-7-oxoheptoxy)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO6/c1-4-24-18(21)10-8-6-7-9-11-26-17-12-14(19(22)25-5-2)15(20)13-16(17)23-3/h12-13H,4-11,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZALXVPCJMHBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCOC1=C(C=C(C(=C1)C(=O)OCC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669484
Record name Ethyl 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012067-93-4
Record name Benzoic acid, 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012067-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzoic acid, ethylamine, and 7-ethoxy-7-oxoheptanoic acid. The synthetic route may involve esterification, amidation, and etherification reactions under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as distillation, crystallization, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions may yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed biological or therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate (CAS: 1012067-92-3)

  • Molecular Formula: C₁₉H₂₇NO₈
  • Molecular Weight : 397.419 g/mol
  • Key Difference: Substitution of the 2-amino group with a 2-nitro group.
  • Implications: The nitro group is electron-withdrawing, reducing the compound’s basicity compared to the amino-substituted analogue. Increased molecular weight (397 vs. 367 g/mol) due to the nitro group’s higher oxygen content.

Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate (CAS: 1012057-25-8)

  • Molecular Formula : C₁₈H₂₄N₂O₅
  • Molecular Weight : 348.394 g/mol
  • Key Difference: Replacement of the benzoate core with a tetrahydroquinazolinone heterocycle.
  • Reduced molecular weight (348 vs. 367 g/mol) due to a shorter alkoxy chain and absence of the amino group.

Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate

  • Key Difference : Positional isomerism (3-alkoxy substituent instead of 5-alkoxy).
  • Implications :
    • Altered steric and electronic effects may influence solubility or reactivity.

Physicochemical and Functional Comparisons

Property Target Compound (CAS: 1012067-93-4) 2-Nitro Analogue (CAS: 1012067-92-3) Quinazolinone Derivative (CAS: 1012057-25-8)
Molecular Formula C₁₉H₂₉NO₆ C₁₉H₂₇NO₈ C₁₈H₂₄N₂O₅
Molecular Weight (g/mol) 367.442 397.419 348.394
Functional Groups Amino, methoxy, ethoxycarbonyl Nitro, methoxy, ethoxycarbonyl Methoxy, quinazolinone, ethoxycarbonyl
Polarity Moderate (amino group enhances polarity) High (nitro group increases polarity) Moderate (quinazolinone contributes H-bonding)
Potential Applications Drug intermediates, agrochemicals Explosives precursors, photoactive agents Kinase inhibitors, anticancer agents

Biological Activity

Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate (CAS No. 1012067-93-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, including cytotoxicity, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

C19H29NO6\text{C}_{19}\text{H}_{29}\text{N}\text{O}_{6}

With a molecular weight of approximately 367.45 g/mol, its structure features an ethyl amino group, a methoxy group, and an ether linkage that may influence its biological activity.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of related compounds revealed varying degrees of potency, emphasizing the importance of functional group modifications on biological activity.

Table 1: Cytotoxicity Data of Related Compounds

CompoundR1R2IC50 (µM) ± SEM
7aMeMe2.42 ± 0.77
7bEtMe10.8 ± 0.5
7cEtEt10.7 ± 0.5
7dn-Prn-Pr7.6 ± 0.3
7en-Bun-Bu32 ± 2

The data indicate that modifications at the R1 and R2 positions significantly affect the IC50 values, suggesting that lipophilicity and steric factors play crucial roles in enhancing cytotoxicity against multidrug-resistant (MDR) cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that specific substitutions at the aromatic ring influence biological activity. For instance, the introduction of alkyl groups at certain positions can enhance lipophilicity, which is often correlated with increased cellular uptake and cytotoxic effects .

Key Findings:

  • Alkyl Chain Length: Increasing the length of alkyl chains generally improves potency.
  • Functional Group Nature: Lipophilic groups at the meta and para positions are preferred over hydrophilic ones.
  • Rigidity: Compounds with rigid structures tend to exhibit better biological activity compared to their flexible counterparts.

Therapeutic Potential

Given its structural features and biological activity, this compound may have potential applications in cancer therapy, particularly against MDR tumors. The ability to modify its structure to enhance efficacy while minimizing toxicity is a key area for future research.

Case Studies

Several case studies have explored the effectiveness of similar compounds in preclinical settings:

  • Study on MDR Cancer Cells: A study indicated that derivatives similar to this compound were effective in reducing cell viability in MDR cancer cell lines by targeting specific metabolic pathways .
  • Mechanistic Insights: Investigations into the mechanisms of action revealed that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures, including nucleophilic substitution for ether bond formation and esterification. Key steps include:

  • Nucleophilic substitution : A phenolic oxygen (from a chromenyl or benzoate precursor) attacks an electrophilic carbon (e.g., in ethyl bromoacetate) under basic conditions (K₂CO₃/DMF) to form ether linkages .
  • Esterification : Acid-catalyzed ester formation using ethanol or ethyl halides.
  • Purification : Column chromatography or recrystallization ensures purity .
    Critical factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for optimal kinetics), and stoichiometric ratios to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, ethoxy groups) and ester linkages. Aromatic protons appear at δ 6.5–8.0 ppm, while ester carbonyls resonate near δ 170 ppm .
  • IR Spectroscopy : Key peaks include C=O stretches (~1730 cm⁻¹ for esters) and N–H bends (~3300 cm⁻¹ for the amino group) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₀H₂₉NO₇) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, ethoxy) influence reactivity in nucleophilic substitution reactions?

  • Methoxy groups act as electron-donating groups (EDGs), increasing electron density on the aromatic ring and enhancing nucleophilicity at the para position .
  • Ethoxy groups on the heptyl chain introduce steric hindrance, potentially slowing reaction rates but improving regioselectivity .
  • Amino groups can act as directing groups in electrophilic substitutions, but their basicity may require protection (e.g., acetylation) during synthesis to avoid side reactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

For example, trifluoromethyl or chloro substituents on analogous chromenyl benzoates show conflicting enzyme inhibition data. Solutions include:

  • Dose-response profiling : Validate activity across multiple concentrations to rule out assay-specific artifacts .
  • Computational docking : Compare binding affinities of substituents (e.g., methoxy vs. chloro) with target enzymes (e.g., tyrosinase or cyclooxygenase) .
  • Metabolic stability assays : Assess if substituents like ethoxy heptyl chains improve pharmacokinetics (e.g., lipophilicity vs. plasma protein binding) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what methodologies confirm these interactions?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like tyrosinase (UV-Vis monitoring at 266 nm) or COX-2 (prostaglandin E₂ ELISA) .
  • Fluorescence quenching : Track binding to serum albumin (e.g., BSA) via Förster resonance energy transfer (FRET) .
  • Molecular dynamics simulations : Model interactions of the heptyloxy chain with hydrophobic enzyme pockets .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral intermediates : Use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or enzymatic resolution .
  • Process optimization : Replace column chromatography with crystallization or distillation for cost-effective scale-up .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Recommendations

  • For reaction optimization : Use DoE (Design of Experiments) to evaluate solvent polarity, temperature, and catalyst loading interactions .
  • For bioactivity studies : Combine SPR (Surface Plasmon Resonance) with cellular assays to differentiate target-specific vs. off-target effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.